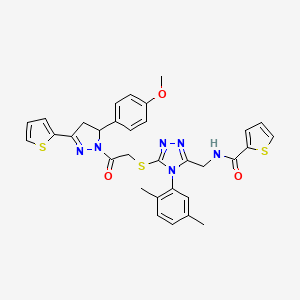

N-((4-(2,5-dimethylphenyl)-5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-((4-(2,5-dimethylphenyl)-5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C32H30N6O3S3 and its molecular weight is 642.81. The purity is usually 95%.

BenchChem offers high-quality N-((4-(2,5-dimethylphenyl)-5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((4-(2,5-dimethylphenyl)-5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Tumour-Targeting Theranostic Drug-Delivery Vehicles

Graphene nanoflakes (GNFs), such as GNF-Pf-3644, have been used as tumour-targeting theranostic drug-delivery vehicles . They consist of a graphene sheet approximately 30 nm in diameter with a pristine aromatic system and an edge terminated with carboxylic acid groups . Their high water solubility and relative ease of functionalisation using carboxylate chemistry means that GNFs are potential scaffolds for the synthesis of theranostic agents .

Inhibition of Kinesin Spindle Protein

GNFs loaded with ®-ispinesib have been shown to inhibit the kinesin spindle protein (KSP) and induce G2/M-phase cell cycle arrest . This could potentially be used in cancer treatment.

Specificity Toward PSMA Expressing Cells

GNFs functionalised with the Glu-NH-C(O)-NH-Lys ligand have shown specificity toward prostate-specific membrane antigen (PSMA) expressing cells . This could be used for targeted drug delivery in prostate cancer treatment.

Use in Theranostic Drug Design

The underlying concept of a ‘theranostic’ drug is to combine chemotherapeutic and diagnostic capabilities in a single compound . GNFs have shown potential in this area, allowing the distribution of the drug to be tracked in real time and the dose delivered to the lesion to be determined accurately .

Biomedical Applications

Over the past few years, there has been a growing potential use of graphene and its derivatives in several biomedical areas, such as drug delivery systems, biosensors, and imaging systems . Therefore, nanomaterials in the graphene family have shown promising results in several areas of science .

Cancer Therapy and Diagnosis

The graphene family’s applicability in several biomedical modalities, with particular attention for cancer therapy and diagnosis, has been noted . This ability is derivative from the considerable number of forms that the graphene family can assume .

Mecanismo De Acción

Target of Action

The primary target of N-{[4-(2,5-dimethylphenyl)-5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide, also known as GNF-Pf-3644, is the orphan apicomplexan transporter PF3D7_0312500 (pfmfr3) predicted to encode a member of the major facilitator superfamily (MFS) . This target plays a significant role in the resistance of Plasmodium falciparum to antimalarial compounds .

Mode of Action

GNF-Pf-3644 interacts with its target, pfmfr3, in a way that disrupts the normal function of the transporter. This disruption leads to decreased sensitivity to certain antimalarial compounds that have a mitochondrial mechanism of action . Mutations in pfmfr3 provide no protection against compounds that act in the food vacuole or the cytosol .

Biochemical Pathways

The interaction of GNF-Pf-3644 with pfmfr3 affects the mitochondrial transport pathways in Plasmodium falciparum . This disruption can lead to decreased sensitivity to certain antimalarial compounds, suggesting that GNF-Pf-3644 may affect the same biochemical pathways as these compounds .

Result of Action

The molecular and cellular effects of GNF-Pf-3644’s action primarily involve the disruption of normal mitochondrial transport in Plasmodium falciparum . This disruption can lead to decreased sensitivity to certain antimalarial compounds, suggesting that GNF-Pf-3644 may induce a state of drug resistance in the parasites .

Propiedades

IUPAC Name |

N-[[4-(2,5-dimethylphenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H30N6O3S3/c1-20-8-9-21(2)25(16-20)37-29(18-33-31(40)28-7-5-15-43-28)34-35-32(37)44-19-30(39)38-26(22-10-12-23(41-3)13-11-22)17-24(36-38)27-6-4-14-42-27/h4-16,26H,17-19H2,1-3H3,(H,33,40) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKDAENUFYYZPOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N2C(=NN=C2SCC(=O)N3C(CC(=N3)C4=CC=CS4)C5=CC=C(C=C5)OC)CNC(=O)C6=CC=CS6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H30N6O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

642.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((4-(2,5-dimethylphenyl)-5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-[(5-Methyl-1,2-oxazol-3-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2573697.png)

![1,6,7-trimethyl-8-(3-morpholinopropyl)-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2573698.png)

![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2573699.png)

![3,4-dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2573708.png)

![(Z)-3-(4-chlorobenzyl)-4-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-3-penten-2-one](/img/structure/B2573710.png)